N-(3-acetamidophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-11(2)19-16(24)8-15-9-26-18(22-15)27-10-17(25)21-14-6-4-5-13(7-14)20-12(3)23/h4-7,9,11H,8,10H2,1-3H3,(H,19,24)(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCETPRMUTVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structural components include:
- Aromatic amine : Contributes to its interaction with biological targets.
- Thiazole ring : Known for its role in various biological activities.
- Acetamide groups : Implicated in enhancing solubility and bioactivity.
Molecular Formula
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating a series of thiazole derivatives found that many displayed significant activity against both bacterial and fungal strains. For instance:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
These results indicate that similar thiazole-based compounds can serve as effective antimicrobial agents, suggesting potential for this compound in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of compounds containing thiazole moieties have been extensively studied. A notable study on related compounds indicated their efficacy against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The lead compound from this research demonstrated:
- High in vitro potency against sensitive and resistant cancer cell lines.
- Induction of apoptosis and autophagy , leading to cell death.
- Significant reduction of tumor growth in vivo in xenograft models.
The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing anticancer activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Interference with cellular signaling pathways , particularly those related to apoptosis and autophagy.
- Antimicrobial action through disruption of bacterial cell wall synthesis or function.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against various pathogens. The results indicated a promising MIC value, suggesting its potential as a therapeutic agent against infections .
Study 2: Anticancer Potential
A series of experiments conducted on cancer cell lines revealed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, further supporting its candidacy for cancer treatment .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Pharmacological Activity
- The target compound’s acetamide and thiazole groups may similarly interact with carbohydrate-active enzymes . Piperazine derivatives (e.g., Compound 4): Enhanced paclitaxel bioavailability via P-gp inhibition. The target compound’s isopropyl group may offer distinct steric effects compared to piperazine’s bulkier aromatic substituents .
- Anti-inflammatory Potential: Piperazine-linked thiazoles (e.g., Compound 13): MMP inhibition highlights the role of thiazole-piperazine hybrids in acute inflammation. The target compound’s 3-acetamidophenyl group could modulate COX or LOX pathways .
Physicochemical Properties
- For example, Compound 9 (chlorobenzylidene, 186°C) vs. Compound 13 (coumarin-linked, 216°C) .
- Solubility: The isopropylamino group may enhance solubility relative to piperazine derivatives, which often require co-solvents for in vivo administration .
Q & A
Basic: What are the optimal synthetic protocols for N-(3-acetamidophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?
Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sequential acylation and thioether coupling. Key steps include:
- Thiazole ring assembly using 2-aminothiazole derivatives under reflux with acetonitrile and AlCl₃ (as seen in analogous syntheses) .
- Thioether linkage formation via nucleophilic substitution, requiring anhydrous conditions and solvents like DMF or dichloromethane to stabilize intermediates .
- Acylation reactions with activated esters (e.g., chloroacetamide derivatives) under controlled pH (7–9) to prevent side reactions .
Optimization parameters : - Temperature: 60–80°C for thiazole formation; room temperature for coupling steps.
- Catalysts: Triethylamine or DMAP for acylation efficiency.
- Yield: 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can researchers reconcile discrepancies in reaction yields during thioether bond formation?
Answer:
Yield variations (e.g., 40% vs. 70%) often stem from competing side reactions (e.g., oxidation or disulfide formation). Methodological strategies include:
- Kinetic studies : Monitor reaction progression using TLC or HPLC to identify intermediate stability issues .
- Protecting groups : Introduce tert-butyl or benzyl groups to shield reactive thiols during coupling .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like DTT suppress disulfide byproducts .
Validation : Compare NMR (¹H/¹³C) and LC-MS data to confirm product purity and quantify byproducts .
Basic: What characterization techniques are critical for confirming the compound’s structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify acetamide (δ 2.0–2.2 ppm for CH₃), thiazole (δ 7.5–8.5 ppm for aromatic protons), and thioether linkages (δ 3.5–4.0 ppm for SCH₂) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at thioether bonds) .
- FT-IR : Validate carbonyl stretches (1650–1700 cm⁻¹ for amides) and C-S bonds (600–700 cm⁻¹) .
Advanced: How can researchers design experiments to assess the compound’s biological activity against cancer targets?
Answer:
- Target selection : Prioritize kinases (e.g., EGFR, BRAF) based on structural similarity to known thiazole-containing inhibitors .
- Assay design :
- In vitro kinase assays : Use recombinant enzymes and ATP-competitive luminescent assays (IC₅₀ determination) .
- Cell-based cytotoxicity : Screen against NCI-60 cell lines with MTT assays, comparing dose-response curves (1–100 µM) .
- Controls : Include positive controls (e.g., Erlotinib for EGFR) and validate selectivity via counter-screening against non-target kinases .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Poor aqueous solubility (logP ~3.5 predicted); improve via co-solvents (DMSO:PBS 1:9) or formulation with cyclodextrins .
- Stability :
- pH stability : Degrades rapidly at pH <3 (amide hydrolysis) or >10 (thioether oxidation). Use buffered solutions (pH 7.4) for assays .
- Light sensitivity : Protect from UV exposure to prevent thiazole ring decomposition .
Advanced: How can computational modeling resolve contradictions in predicted vs. observed binding affinities?
Answer:
- Molecular docking (AutoDock/Vina) : Compare binding poses of the compound in kinase active sites (e.g., PDB 1M17 for EGFR). Adjust force fields to account for thioether flexibility .
- MD simulations : Run 100-ns trajectories to assess conformational stability and hydrogen-bonding patterns with catalytic lysine residues .
- Free-energy perturbation (FEP) : Quantify ΔΔG for mutations (e.g., T790M in EGFR) to explain affinity drops observed in vitro .
Advanced: What experimental strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics/proteomics : Profile treated vs. untreated cancer cells (RNA-seq, SILAC) to identify downstream pathways (e.g., apoptosis markers) .
- SPR/BLI : Measure real-time binding kinetics to immobilized targets (e.g., EGFR extracellular domain) .
- In vivo xenografts : Administer compound (10–50 mg/kg, IP) to assess tumor regression and PK/PD relationships in murine models .
Advanced: How can SAR studies optimize this compound’s bioactivity?
Answer:
- Modular substitutions : Replace isopropylamino with cyclopropyl or tert-butyl groups to enhance hydrophobic interactions .
- Thioether vs. sulfone : Synthesize sulfone analogs to test oxidative stability and target engagement .
- Bioisosteres : Replace acetamide with urea or sulfonamide to improve metabolic stability .
Validation : Iterate via parallel synthesis and high-throughput screening against target panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
